molecular formula C9H6F3NO5 B2620644 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid CAS No. 954580-07-5

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid

Cat. No.: B2620644
CAS No.: 954580-07-5
M. Wt: 265.144
InChI Key: QSHUFKNNGQXTTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is an organic compound with the molecular formula C9H6F3NO5 and a molecular weight of 265.15 g/mol . It is characterized by the presence of a nitro group, a trifluoroethoxy group, and a benzoic acid moiety. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid typically involves the nitration of 5-(2,2,2-trifluoroethoxy)benzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst, and appropriate solvents (e.g., ethanol).

    Substitution: Nucleophiles such as amines or thiols, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed

    Reduction: 2-Amino-5-(2,2,2-trifluoroethoxy)benzoic acid.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic sites on proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-(2,2,2-trifluoroethoxy)benzoic acid is unique due to the presence of both a nitro group and a trifluoroethoxy group on the benzoic acid ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications.

Properties

IUPAC Name

2-nitro-5-(2,2,2-trifluoroethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)4-18-5-1-2-7(13(16)17)6(3-5)8(14)15/h1-3H,4H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHUFKNNGQXTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.